molecular formula C15H10ClF7N4 B5969936 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE

1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE

Cat. No.: B5969936
M. Wt: 414.71 g/mol
InChI Key: SUKTVOKLUXWLCT-UHFFFAOYSA-N
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Description

1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE is a complex organic compound that features prominently in various scientific research fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with pyridyl groups that are further modified with chloro and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in various applications.

Preparation Methods

The synthesis of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridyl intermediates, which are then coupled with the piperazine ring. Key steps in the synthesis include:

Chemical Reactions Analysis

1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and trifluoromethyl groups enhances its binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE can be compared with other similar compounds, such as:

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Shares similar functional groups but differs in the overall structure and applications.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with distinct chemical properties and uses.

    2-Chloro-5-(trifluoromethyl)pyridine: A simpler compound with fewer functional groups, used in different chemical processes.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,3,5,6-tetrafluoropyridin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF7N4/c16-8-5-7(15(21,22)23)6-24-14(8)27-3-1-26(2-4-27)11-9(17)12(19)25-13(20)10(11)18/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKTVOKLUXWLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=NC(=C2F)F)F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF7N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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